molecular formula C12H19NO3 B3070345 Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate CAS No. 100252-83-3

Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B3070345
CAS No.: 100252-83-3
M. Wt: 225.28 g/mol
InChI Key: MIQUNHVACOZKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate is a pyrrolidinone derivative characterized by a cyclohexyl substituent at the nitrogen atom of the pyrrolidine ring and a methyl ester group at the 3-position. Pyrrolidinones are five-membered lactams with diverse pharmacological applications, including roles as nootropics, anticonvulsants, and antimicrobial agents .

Properties

IUPAC Name

methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-16-12(15)9-7-11(14)13(8-9)10-5-3-2-4-6-10/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQUNHVACOZKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid+methanolsulfuric acidMethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate+water\text{1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid+methanolsulfuric acid​Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate+water

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.

    Reduction: Formation of 1-cyclohexyl-5-hydroxypyrrolidine-3-carboxylate.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Aromatic vs. Aliphatic: Phenyl derivatives (e.g., ) exhibit higher melting points (145–150°C) due to π-π stacking and hydrogen bonding, whereas aliphatic substituents (e.g., sec-butyl in ) likely reduce crystallinity.
Spectroscopic and Analytical Comparisons
  • IR Spectroscopy :
    • All methyl esters show strong C=O stretches: ~1738–1741 cm⁻¹ (ester) and ~1656–1659 cm⁻¹ (ketone) .
    • Hydroxyl groups in phenyl derivatives (e.g., 2-hydroxyphenyl in ) produce broad O-H stretches near 3059–3073 cm⁻¹ .
  • NMR Spectroscopy :
    • Methyl ester protons resonate at δ ~3.70 ppm (singlet) .
    • Cyclohexyl protons (if present) would appear as complex multiplets at δ 1.0–2.5 ppm, contrasting with aromatic protons (δ 6.5–7.5 ppm in phenyl analogs) .
Pharmacological and Functional Differences
  • Bioactivity: Phenyl derivatives with hydroxyl or chlorine substituents () are associated with antioxidative and antimicrobial properties. Aliphatic substituents (e.g., sec-butyl in ) may improve metabolic stability but lack the π-system required for aromatic stacking in enzyme active sites.

Biological Activity

Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate is an organic compound with significant potential in biological research due to its unique structural properties and biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a cyclohexyl group and a carboxylate ester. Its molecular formula is C13H21NO3C_{13}H_{21}NO_3 with a molecular weight of approximately 225.29 g/mol. The compound's structure allows it to engage in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which may inhibit enzymes involved in fatty acid biosynthesis. This inhibition could have implications for developing treatments for metabolic disorders and bacterial infections.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. Preliminary studies suggest it may inhibit certain enzymes linked to fatty acid metabolism, which could be beneficial in treating conditions like obesity and diabetes.

Receptor Binding

The compound has been investigated for its potential to bind to specific receptors involved in physiological processes such as appetite regulation and stress response. Binding affinity studies are critical for understanding its role in modulating these pathways .

Case Studies

  • Antibacterial Activity : In vitro studies have shown that this compound has antibacterial properties against various bacterial strains. For example, it demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Metabolic Disorder Treatment : A study highlighted the compound's ability to modulate metabolic pathways, indicating its potential application in treating metabolic disorders such as obesity and diabetes. It was shown to alter enzyme activity related to lipid metabolism, making it a candidate for further investigation in metabolic disease therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-oxopyrrolidine-3-carboxylatePyrrolidine ring and carboxylic acidLacks cyclohexyl substitution
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidineBenzyl group instead of cyclohexylHydroxyl substitution affects solubility
1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acidSimilar backbone but different substituentsVaried reactivity due to different functional groups

This compound stands out due to its cyclohexyl substitution, influencing both its chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate?

The compound is typically synthesized via multi-step protocols involving cyclization and esterification. For example, analogous pyrrolidinone derivatives are prepared through reactions between amino alcohols and dicarboxylic acids, followed by esterification with methanol under acidic catalysis . Diastereoselective methods using chiral auxiliaries or catalysts can also be employed to control stereochemistry, as demonstrated in related methyl 3-aryl-5-oxopyrrolidine-2-carboxylate syntheses . Key steps include purification via recrystallization or chromatography, with structural confirmation by NMR, IR, and elemental analysis .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL . Anisotropic displacement parameters are modeled, and hydrogen atoms are placed geometrically. Visualization and validation are conducted using programs like ORTEP-3 or WinGX for ellipsoid plots and geometry analysis .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic peaks for the cyclohexyl group (δ ~1.2–2.0 ppm) and ester carbonyl (δ ~170 ppm).
  • FT-IR : Confirms carbonyl stretches (5-oxopyrrolidine at ~1680–1720 cm⁻¹; ester C=O at ~1740 cm⁻¹).
  • Elemental analysis : Validates empirical formula consistency .

Q. How is the puckered conformation of the pyrrolidine ring analyzed?

Cremer-Pople puckering parameters (e.g., total puckering amplitude Q and phase angle φ) quantify ring non-planarity. These are derived from atomic coordinates using computational tools like PLATON or custom scripts based on the Cremer-Pople method .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in synthesizing derivatives of this compound?

Diastereomeric ratios are influenced by reaction conditions:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor transition-state organization.
  • Catalysts : Chiral Lewis acids (e.g., Zn(II) complexes) or organocatalysts enhance stereocontrol.
  • Temperature : Lower temperatures reduce kinetic interference, improving selectivity. Studies on analogous systems report diastereoselectivities >90% using tailored catalysts .

Q. What computational methods resolve contradictions in crystallographic data across studies?

Discrepancies in bond lengths/angles or disorder modeling can arise from data resolution or refinement protocols. Strategies include:

  • High-resolution data : Collect data at synchrotron sources (λ < 1 Å) for improved precision.
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for accurate modeling .
  • Validation tools : Check R-factors, Hirshfeld surfaces, and residual density maps to identify systematic errors .

Q. How does the compound’s electronic structure influence its reactivity in functionalization reactions?

The electron-withdrawing 5-oxo group activates the pyrrolidine ring for nucleophilic attack at C-3/C-4. Substituent effects (e.g., cyclohexyl vs. aryl groups) modulate reactivity:

  • DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices.
  • Hammett studies : Quantify substituent effects on reaction rates in derivatives .

Q. What strategies are used to evaluate biological activity in vitro?

  • Enzyme inhibition assays : Test against target enzymes (e.g., proteases) using fluorogenic substrates.
  • Cell-based assays : Measure cytotoxicity (MTT assay) or anti-proliferative effects in cancer lines.
  • SAR studies : Modify substituents (e.g., cyclohexyl to benzyl) and correlate with activity trends .

Methodological Notes

  • Crystallography : Always deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
  • Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure reproducibility .
  • Data analysis : Use software like Mercury (CCDC) for structural comparisons and GaussView for DFT modeling .

For further inquiries, consult primary literature on pyrrolidinone chemistry and validated databases (e.g., CSD, PubChem). Avoid non-peer-reviewed sources like BenchChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.